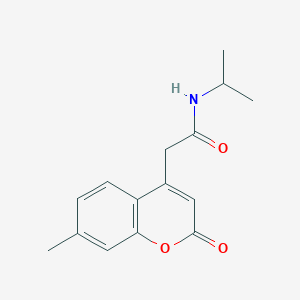

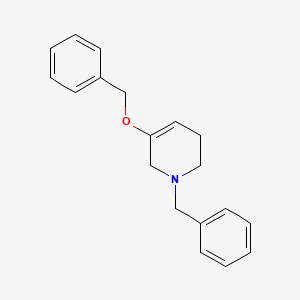

![molecular formula C23H20IN5O2S B2571344 N-{4-[(4-anilino-6-methylpyrimidin-2-yl)amino]phenyl}-4-iodobenzenesulfonamide CAS No. 946269-11-0](/img/structure/B2571344.png)

N-{4-[(4-anilino-6-methylpyrimidin-2-yl)amino]phenyl}-4-iodobenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-{4-[(4-anilino-6-methylpyrimidin-2-yl)amino]phenyl}-4-iodobenzenesulfonamide” is a chemical compound with a molecular weight of 557.41 . It has a complex structure that includes an anilino group, a methylpyrimidin group, and an iodobenzenesulfonamide group .

Synthesis Analysis

The synthesis of similar compounds involves condensation reactions with aniline derivatives . The process typically involves the use of a slight excess of aniline in isopropanol (i-PrOH) in the presence of triethylamine (TEA). This is followed by a reaction with the appropriate aniline derivatives in i-PrOH .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the literature, compounds with similar structures have been studied for their reactivity. For instance, some anilinopyrimidines have been found to selectively target members of the class III receptor tyrosine kinase family .Applications De Recherche Scientifique

Synthesis and Chemical Reactions

Research into sulfonamide derivatives often explores their synthesis and reactions as a foundational aspect of chemical science. For example, the study of SNAr displacement reactions of pyrimidine and purine derivatives with substituted anilines, including 4-aminobenzenesulfonamide, highlights the role of trifluoroacetic acid and trifluoroethanol in facilitating addition-elimination reactions (Whitfield et al., 2003). Such investigations contribute to our understanding of reaction mechanisms and provide insights into the development of new synthetic pathways.

Pharmacological Applications

Sulfonamide derivatives have been studied extensively for their potential as pharmacological agents. For instance, a series of sulfonamides obtained by reacting 4-isothiocyanatobenzenesulfonamide with amines showed strong affinities toward carbonic anhydrase isozymes, illustrating their potential as intraocular pressure-lowering agents with applications in glaucoma treatment (Casini et al., 2000). This highlights the diverse therapeutic possibilities of sulfonamide derivatives in addressing various medical conditions.

Material Science and Catalysis

In material science, the synthesis and characterization of bifunctional oligo-α-aminopyridine ligands and their copper(II) complexes, including sulfonamide derivatives, underscore the importance of such compounds in catalysis and the development of novel materials (Hasan et al., 2003). These studies pave the way for applications in catalysis, molecular recognition, and the design of functional materials with specific chemical and physical properties.

Mécanisme D'action

Target of Action

The primary target of the compound N-[4-[(4-anilino-6-methylpyrimidin-2-yl)amino]phenyl]-4-iodobenzenesulfonamide is certain members of the class III receptor tyrosine kinase family . These kinases are key enzymes that regulate almost all cell processes .

Mode of Action

N-[4-[(4-anilino-6-methylpyrimidin-2-yl)amino]phenyl]-4-iodobenzenesulfonamide interacts with its targets by inhibiting the activity of these tyrosine kinases . This inhibition is achieved through the formation of hydrogen bonds between the compound and its target .

Biochemical Pathways

The inhibition of the class III receptor tyrosine kinase family by N-[4-[(4-anilino-6-methylpyrimidin-2-yl)amino]phenyl]-4-iodobenzenesulfonamide affects various biochemical pathways. These kinases transfer a phosphate group from ATP (or GTP) to specific residues located in the target proteins, thus promoting specific pathways .

Pharmacokinetics

The compound has a molecular weight of 55741g/mol , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The molecular and cellular effects of N-[4-[(4-anilino-6-methylpyrimidin-2-yl)amino]phenyl]-4-iodobenzenesulfonamide’s action are primarily related to its inhibition of the class III receptor tyrosine kinase family . This inhibition can lead to a decrease in the phosphorylation of specific residues in target proteins, potentially affecting cell growth, survival, propagation, differentiation, and cell death .

Propriétés

IUPAC Name |

N-[4-[(4-anilino-6-methylpyrimidin-2-yl)amino]phenyl]-4-iodobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20IN5O2S/c1-16-15-22(26-18-5-3-2-4-6-18)28-23(25-16)27-19-9-11-20(12-10-19)29-32(30,31)21-13-7-17(24)8-14-21/h2-15,29H,1H3,(H2,25,26,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYLCMMSZPIUBKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)I)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20IN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

557.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(4-Phenylphenyl)phenyl]methanamine;hydrochloride](/img/structure/B2571261.png)

![2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2571268.png)

![4-[[3-(Benzotriazol-1-yl)-1,4-dioxonaphthalen-2-yl]amino]benzoic acid](/img/structure/B2571270.png)

![tert-butyl (1R,3S,5R)-3-(hydroxymethyl)-5-methyl-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B2571272.png)

![2-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl)-1,3-thiazole-5-carboxylic acid](/img/structure/B2571275.png)

![2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2571276.png)

![4-fluoro-3-methyl-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzenesulfonamide](/img/structure/B2571279.png)

![N-([2,2'-bifuran]-5-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2571284.png)